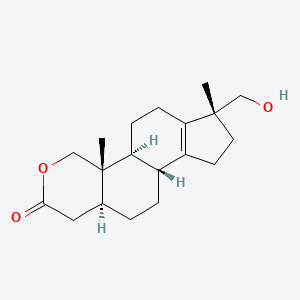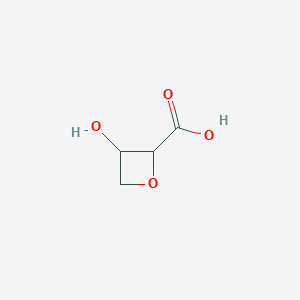
rac 2-Linolenoyl-3-chloropropanediol-d5
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
rac 2-Linolenoyl-3-chloropropanediol-d5: is a stable isotope-labeled compound used primarily in research settings. It is a derivative of linolenic acid, a polyunsaturated fatty acid, and is often utilized in studies involving lipid metabolism and biochemical pathways. The compound has a molecular formula of C21H30D5ClO3 and a molecular weight of 375.985 .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of rac 2-Linolenoyl-3-chloropropanediol-d5 typically involves the esterification of linolenic acid with 3-chloro-1,2-propanediol-d5. The reaction is carried out under controlled conditions to ensure the incorporation of the deuterium atoms. Common reagents used in this process include catalysts like sulfuric acid or p-toluenesulfonic acid, and the reaction is often performed under an inert atmosphere to prevent oxidation .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions followed by purification steps such as distillation or chromatography to isolate the desired product. The use of stable isotope-labeled compounds in industrial settings is typically limited to research and development applications .
化学反应分析
Types of Reactions
rac 2-Linolenoyl-3-chloropropanediol-d5 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or hydroperoxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as hydroxide or amine groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium hydroxide or ammonia
Major Products Formed
Oxidation: Epoxides, hydroperoxides.
Reduction: Alcohols.
Substitution: Hydroxy or amino derivatives
科学研究应用
rac 2-Linolenoyl-3-chloropropanediol-d5 is widely used in scientific research, particularly in the following fields:
Chemistry: Used as a reference material in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in studies of lipid metabolism and signaling pathways.
Medicine: Investigated for its potential role in modulating inflammatory responses and as a biomarker for certain diseases.
Industry: Utilized in the development of analytical methods for detecting and quantifying lipid compounds
作用机制
The mechanism of action of rac 2-Linolenoyl-3-chloropropanediol-d5 involves its incorporation into lipid metabolic pathways. The compound can be metabolized to form various bioactive lipids that interact with specific molecular targets, such as enzymes and receptors involved in inflammation and cell signaling. The deuterium labeling allows for precise tracking and quantification of the compound and its metabolites in biological systems .
相似化合物的比较
Similar Compounds
- rac 2-Linoleoyl-3-chloropropanediol-d5
- rac 1-Linolenoyl-3-chloropropanediol-d5
- rac 1-Oleoyl-2-linoleoyl-3-chloropropanediol-d5
Uniqueness
rac 2-Linolenoyl-3-chloropropanediol-d5 is unique due to its specific deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to similar compounds, it offers distinct advantages in tracking and quantifying lipid metabolism and interactions in complex biological systems .
属性
分子式 |
C21H35ClO3 |
|---|---|
分子量 |
376.0 g/mol |
IUPAC 名称 |
(1-chloro-1,1,2,3,3-pentadeuterio-3-hydroxypropan-2-yl) (9Z,12Z,15Z)-octadeca-9,12,15-trienoate |
InChI |
InChI=1S/C21H35ClO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21(24)25-20(18-22)19-23/h3-4,6-7,9-10,20,23H,2,5,8,11-19H2,1H3/b4-3-,7-6-,10-9-/i18D2,19D2,20D |
InChI 键 |
YAOHGBOXDTYIHW-IMUSMWQLSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])Cl)OC(=O)CCCCCCC/C=C\C/C=C\C/C=C\CC)O |
规范 SMILES |
CCC=CCC=CCC=CCCCCCCCC(=O)OC(CO)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


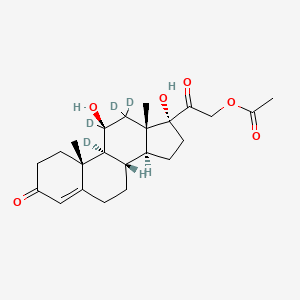
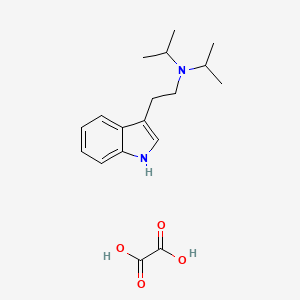
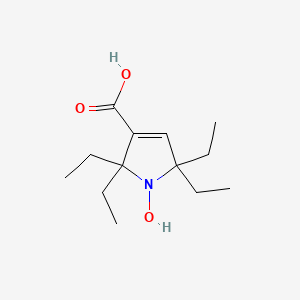
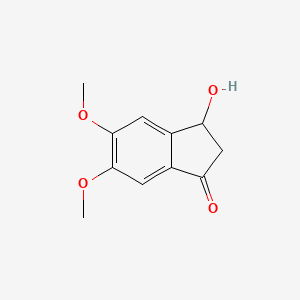

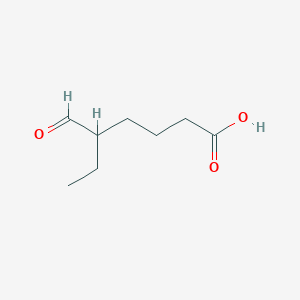
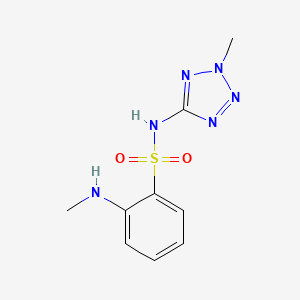

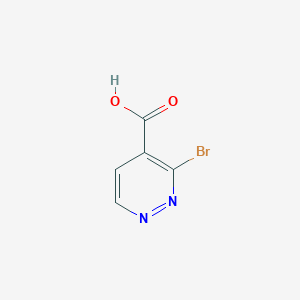
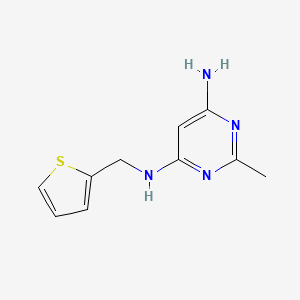
![[(2R)-1-(6-oxo-1H-purin-9-yl)propan-2-yl]oxymethylphosphonic acid](/img/structure/B13437886.png)
![rel-(3S)-N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-hydroxy-D-norvaline](/img/structure/B13437889.png)
